molecular formula C7H9NO3S B2827717 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1495157-12-4

2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2827717
CAS No.: 1495157-12-4
M. Wt: 187.21
InChI Key: CIRBYBHKRRMQFQ-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an ethoxymethyl group attached to the second carbon of the thiazole ring and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate, which is then oxidized to yield the desired thiazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
  • 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid

Comparison:

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group. This difference can affect the compound’s solubility and reactivity.
  • 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid: Contains an oxygen atom in place of sulfur in the ring, which can influence the electronic properties and biological activity.
  • 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid: The carboxylic acid group is positioned at the fifth carbon instead of the fourth, which can alter the compound’s reactivity and binding interactions.

2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid stands out due to its unique combination of functional groups and the specific positioning of these groups on the thiazole ring, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-3-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBYBHKRRMQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495157-12-4
Record name 2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid
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